molecular formula C13H16N2O B11887183 ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine CAS No. 887592-99-6

((2-Ethoxynaphthalen-1-yl)methyl)hydrazine

Cat. No.: B11887183
CAS No.: 887592-99-6
M. Wt: 216.28 g/mol
InChI Key: VQUXGMKTTUTVOI-UHFFFAOYSA-N
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Description

((2-Ethoxynaphthalen-1-yl)methyl)hydrazine: is a chemical compound with the molecular formula C₁₃H₁₆N₂O. It is a derivative of naphthalene, featuring an ethoxy group and a hydrazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine typically involves the reaction of 2-ethoxynaphthalene with hydrazine derivatives. One common method is the nucleophilic substitution reaction where 2-ethoxynaphthalene is reacted with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various hydrazine derivatives .

Scientific Research Applications

Chemistry: In organic synthesis, ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine is used as an intermediate for the preparation of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and as a building block for pharmaceuticals .

Biology and Medicine: Its hydrazine moiety is known for its biological activity, making it a candidate for the development of antimicrobial and anticancer agents .

Industry: In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals. Its unique structure allows for the creation of compounds with specific properties .

Mechanism of Action

The mechanism of action of ((2-Ethoxynaphthalen-1-yl)methyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. This compound may also generate reactive oxygen species (ROS) under certain conditions, contributing to its biological activity .

Properties

CAS No.

887592-99-6

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

(2-ethoxynaphthalen-1-yl)methylhydrazine

InChI

InChI=1S/C13H16N2O/c1-2-16-13-8-7-10-5-3-4-6-11(10)12(13)9-15-14/h3-8,15H,2,9,14H2,1H3

InChI Key

VQUXGMKTTUTVOI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)CNN

Origin of Product

United States

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